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molecular formula C10H13N3O B8705595 3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol

3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol

Cat. No. B8705595
M. Wt: 191.23 g/mol
InChI Key: CWHKBPJZDDJYRX-UHFFFAOYSA-N
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Patent
US08883788B2

Procedure details

A mixture of 2-[3-(benzyloxy)propyl]-3-methyl-3H-imidazo[4,5-b]pyridine (1.8 g), 20% palladium hydroxide on carbon (2.35 g, containing water (50%)), and formic acid (8.45 mL) in methanol (84.5 mL) was refluxed for 6 hr. The mixture was allowed to cool to room temperature, and the catalyst was filtered off. The obtained filtrate was concentrated under reduced pressure. The residue was purified by NH silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.0 g).
Name
2-[3-(benzyloxy)propyl]-3-methyl-3H-imidazo[4,5-b]pyridine
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
8.45 mL
Type
reactant
Reaction Step One
Quantity
84.5 mL
Type
solvent
Reaction Step One
Quantity
2.35 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][CH2:11][C:12]1[N:20]([CH3:21])[C:15]2=[N:16][CH:17]=[CH:18][CH:19]=[C:14]2[N:13]=1)C1C=CC=CC=1.C(O)=O>CO.[OH-].[OH-].[Pd+2]>[CH3:21][N:20]1[C:15]2=[N:16][CH:17]=[CH:18][CH:19]=[C:14]2[N:13]=[C:12]1[CH2:11][CH2:10][CH2:9][OH:8] |f:3.4.5|

Inputs

Step One
Name
2-[3-(benzyloxy)propyl]-3-methyl-3H-imidazo[4,5-b]pyridine
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCC1=NC=2C(=NC=CC2)N1C
Name
Quantity
8.45 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
84.5 mL
Type
solvent
Smiles
CO
Name
Quantity
2.35 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hr
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by NH silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=2C1=NC=CC2)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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